![molecular formula C21H20FN5O2 B2653441 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251631-73-8](/img/structure/B2653441.png)
2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C21H20FN5O2 and its molecular weight is 393.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound falls into the category of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. Studies like Rashad et al. (2014) focus on the synthesis of such compounds, demonstrating their structural diversity and potential for further chemical exploration (Rashad, Shamroukh, Abdel-Megeid, & Ali, 2014).
- Compounds similar to this structure have been synthesized and characterized for their potential as anticancer agents, as explored by Zhang et al. (2007). Their study outlines the synthesis, structure-activity relationship, and unique mechanism of action in inhibiting cancerous cells (Zhang et al., 2007).
Antitumor and Antimicrobial Activities
- Research by Riyadh (2011) indicates that compounds with similar structures, when synthesized with certain intermediates, show promising antitumor and antimicrobial activities. This highlights the compound's potential in medical research and pharmaceutical applications (Riyadh, 2011).
- Mabkhot et al. (2016) discuss derivatives incorporating a triazolopyrimidine moiety demonstrating significant antibacterial and antifungal activities. Such studies contribute to understanding the compound's potential role in developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Chemical and Physical Properties
- The research conducted by Lashmanova et al. (2019) explores the chemical properties of triazolopyrimidines, including their synthesis and potential rearrangements under specific conditions. This provides insight into the compound's chemical behavior and potential applications in organic synthesis (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
- Studies like the one by Lahmidi et al. (2019) focus on the crystal structure, spectroscopic characterization, and antibacterial activity of similar compounds. Such research is crucial for understanding the physical and biological properties of these compounds (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Applications in Solvent-Free Synthesis
- Baklykov et al. (2019) demonstrate the synthesis of similar triazolopyrimidines in supercritical carbon dioxide, showcasing an environmentally friendly and efficient method of synthesis. This indicates potential applications in green chemistry and industrial synthesis processes (Baklykov, Rusinov, Rusinov, Charushin, Kopchuk, Zyryanov, & Artem’ev, 2019).
properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-14-5-3-4-6-18(14)23-19-13-15(2)27-20(24-19)25-26(21(27)28)11-12-29-17-9-7-16(22)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQPFUPVLOQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

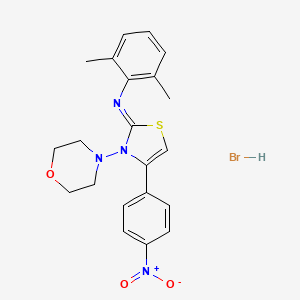
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)
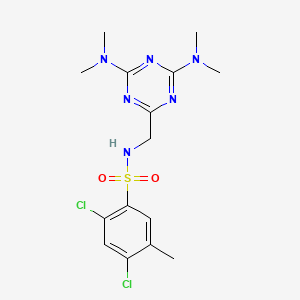
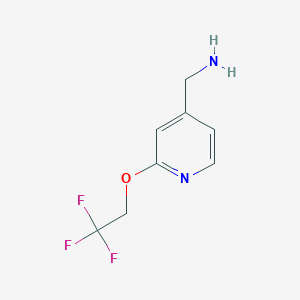
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
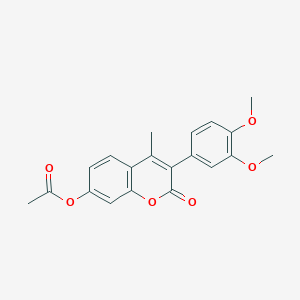
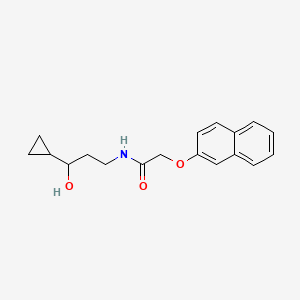
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)

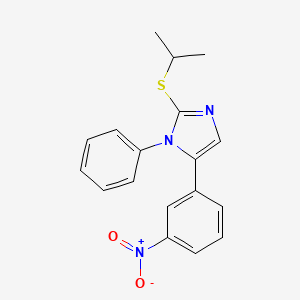

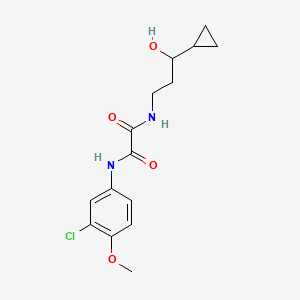
![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)